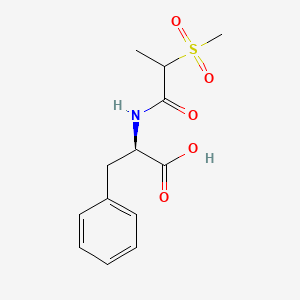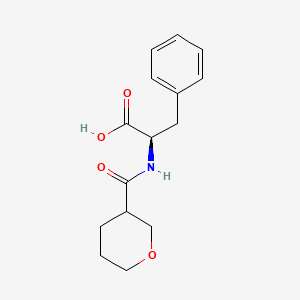
(2R)-2-(2-methylsulfonylpropanoylamino)-3-phenylpropanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2R)-2-(2-methylsulfonylpropanoylamino)-3-phenylpropanoic acid, also known as MSPP, is a chemical compound that belongs to the class of non-steroidal anti-inflammatory drugs (NSAIDs). It has been studied extensively for its potential therapeutic applications in treating various diseases, including cancer and inflammation.
作用機序
The mechanism of action of (2R)-2-(2-methylsulfonylpropanoylamino)-3-phenylpropanoic acid involves the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins, a group of lipid compounds that play a key role in inflammation and pain. This compound selectively inhibits the activity of COX-2, which is induced in response to inflammation and is overexpressed in many types of cancer cells. By inhibiting COX-2 activity, this compound reduces the production of prostaglandins, thereby reducing inflammation and pain and inhibiting the growth of cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to exhibit anti-inflammatory and analgesic effects in animal models of inflammation and pain. It has also been shown to inhibit the growth of cancer cells in vitro and in vivo. This compound has been found to induce apoptosis, or programmed cell death, in cancer cells, which is a key mechanism for suppressing tumor growth.
実験室実験の利点と制限
One of the advantages of using (2R)-2-(2-methylsulfonylpropanoylamino)-3-phenylpropanoic acid in lab experiments is its selectivity for COX-2, which reduces the risk of side effects associated with non-selective COX inhibitors, such as gastrointestinal bleeding and renal toxicity. Another advantage is its potential to inhibit the growth of cancer cells, which makes it a promising candidate for cancer therapy. However, one of the limitations of using this compound in lab experiments is its low solubility in water, which can make it difficult to administer in vivo.
将来の方向性
There are several future directions for research on (2R)-2-(2-methylsulfonylpropanoylamino)-3-phenylpropanoic acid. One direction is to investigate its potential as a therapeutic agent for other diseases, such as Alzheimer's disease and cardiovascular disease, which are associated with inflammation. Another direction is to develop more efficient synthesis methods for this compound to improve its solubility and bioavailability. Additionally, further studies are needed to investigate the safety and efficacy of this compound in humans.
合成法
The synthesis of (2R)-2-(2-methylsulfonylpropanoylamino)-3-phenylpropanoic acid involves the reaction of 2-methylsulfonylpropanoic acid with N-phenylglycine in the presence of a coupling reagent, such as N,N'-dicyclohexylcarbodiimide (DCC), and a catalyst, such as 4-dimethylaminopyridine (DMAP). The reaction yields this compound as a white crystalline solid with a melting point of 130-132°C.
科学的研究の応用
(2R)-2-(2-methylsulfonylpropanoylamino)-3-phenylpropanoic acid has been extensively studied for its potential therapeutic applications in treating various diseases, including cancer and inflammation. It has been shown to exhibit anti-inflammatory, analgesic, and antitumor activities in preclinical studies. This compound has also been investigated for its potential to inhibit the growth of cancer cells, including breast, lung, and colon cancer cells.
特性
IUPAC Name |
(2R)-2-(2-methylsulfonylpropanoylamino)-3-phenylpropanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO5S/c1-9(20(2,18)19)12(15)14-11(13(16)17)8-10-6-4-3-5-7-10/h3-7,9,11H,8H2,1-2H3,(H,14,15)(H,16,17)/t9?,11-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVJHXBGMEKNAIE-HCCKASOXSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC(CC1=CC=CC=C1)C(=O)O)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C(=O)N[C@H](CC1=CC=CC=C1)C(=O)O)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![4-(Bicyclo[2.2.1]heptane-2-carbonylamino)-2-fluorobenzoic acid](/img/structure/B6629521.png)

![2-(4-bromophenoxy)-N-[2-(hydroxymethyl)cyclohexyl]propanamide](/img/structure/B6629540.png)

![(2R)-2-[(2-fluoro-4-methoxybenzoyl)amino]-4-methylpentanoic acid](/img/structure/B6629559.png)
![(2R)-3-phenyl-2-[2-(1,2,4-triazol-1-yl)propanoylamino]propanoic acid](/img/structure/B6629564.png)
![(2R)-2-[[2-(oxan-2-yl)acetyl]amino]-3-phenylpropanoic acid](/img/structure/B6629568.png)



![(2R)-2-(bicyclo[4.1.0]heptane-7-carbonylamino)-3-phenylpropanoic acid](/img/structure/B6629584.png)
![(2R)-2-[(6-oxopiperidine-3-carbonyl)amino]-3-phenylpropanoic acid](/img/structure/B6629589.png)
![(2R)-2-[(2-bromo-4-chlorobenzoyl)amino]butanoic acid](/img/structure/B6629596.png)
![(2S)-2-[(5-chloropyridine-2-carbonyl)amino]-2-phenylacetic acid](/img/structure/B6629611.png)
